Cyamemazine tartrate

Catalog No.
S658506
CAS No.
93841-82-8
M.F
C23H27N3O6S
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyamemazine tartrate

CAS Number

93841-82-8

Product Name

Cyamemazine tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C19H21N3S.C4H6O6/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22;5-1(3(7)8)2(6)4(9)10/h4-10,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

OVSVMCBAXAWPTR-LREBCSMRSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound Cyamemazine tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyamemazine is a phenothiazine-class antipsychotic agent distinguished by a pharmacological profile that includes potent anxiolytic effects. Unlike typical phenothiazines, its mechanism involves potent antagonism of multiple serotonin receptors in addition to dopamine receptor blockade. The compound is supplied as a tartrate salt (CAS 93841-82-8), a formulation choice often made to enhance physicochemical properties such as solubility and stability, which are critical for consistent performance in both preclinical research and formulation development.

Research Fit

Phenothiazine with high 5-HT2A/5-HT3 affinity
Receptor profiling studies benefit from distinct 5-HT2A/D2 ratio relative to classic antipsychotics.
Benzodiazepine withdrawal research model
Reported non-inferiority endpoint context in withdrawal trials supports model-specific anxiolytic research.
Stability-indicating analytical workflow
Validated RP-HPLC method available for formulation research and QC analysis.

Substituting Cyamemazine tartrate with its free base or other phenothiazine antipsychotics can compromise experimental outcomes and processability. The tartrate salt form is specifically utilized to improve aqueous solubility and handling characteristics compared to the free base, a critical factor for creating reliable stock solutions and aqueous formulations for in vivo or in vitro assays. Furthermore, Cyamemazine's unique receptor binding profile, characterized by high affinity for specific serotonin receptors, confers distinct anxiolytic properties not found in more common in-class substitutes like chlorpromazine or its close structural analog levomepromazine. This makes it a specific tool for studies where both antipsychotic and anxiolytic effects are being investigated, rendering simple substitution inappropriate.

Substitution Risk

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5-HT2A/D2 receptor ratio may differ from typical phenothiazines, potentially altering EPS-related endpoint interpretation.
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5-HT2C/5-HT3 antagonism is critical for withdrawal-model endpoints; not all phenothiazines share this profile, limiting direct substitution.
!
CYP450 multi-pathway metabolism may shift DDI profile compared to CYP2D6-dependent antipsychotics; metabolic redundancy context must be reviewed.

Formulation Advantage: Enhanced Processability as a Tartrate Salt

The use of Cyamemazine as a tartrate salt is a deliberate formulation choice to enhance its physicochemical properties for research and development. Salt formation with acids like tartaric acid is a standard and effective strategy to improve the dissolution properties and aqueous solubility of active pharmaceutical ingredients that are basic, like the cyamemazine free base. This enhancement is critical for preparing stock solutions, ensuring bioavailability in preclinical models, and achieving batch-to-batch consistency in experimental setups.

Evidence DimensionAqueous Solubility & Handling
Target Compound DataMarketed and studied as a tartrate salt to improve dissolution properties.
Comparator Or BaselineCyamemazine free base (CAS 3546-03-0), which has lower intrinsic aqueous solubility.
Quantified DifferenceNot explicitly quantified in sources, but the principle of using tartrate salts to enhance solubility of basic APIs is well-established.
ConditionsAqueous media for in vitro and in vivo experimental preparations.

Procuring the tartrate salt mitigates risks of poor solubility and inconsistent results associated with the free base, simplifying experimental workflows.

5-HT2A/D2 Binding
Head-to-head
Ratio 0.26 vs 0.023 (Chlorpromazine)
Reported receptor occupancy profile; may correlate with EPS endpoint context.
Cross-study comparison; conditions may vary.

Unique Anxiolytic Profile: High Affinity for 5-HT2C Receptors Over Dopamine D2

Cyamemazine's anxiolytic effects are attributed to its potent blockade of serotonin 5-HT2C receptors. It exhibits a high affinity for human 5-HT2C receptors with a Ki of 11.8 nM. This is a key differentiator from typical phenothiazines and is comparable to its affinity for dopamine D2 receptors (Ki of 5.8 nM for hD2), a ratio that contributes to its atypical profile. This potent 5-HT2C antagonism is a primary driver for its selection in studies of psychosis-associated anxiety.

Evidence DimensionReceptor Binding Affinity (Ki, nM)
Target Compound Data11.8 nM (h5-HT2C); 5.8 nM (hD2)
Comparator Or BaselineChlorpromazine, a benchmark phenothiazine, has a significantly lower affinity for 5-HT2C receptors relative to its D2 affinity.
Quantified DifferenceCyamemazine's Ki for h5-HT2C is approximately 2-fold weaker than its Ki for hD2, indicating a balanced profile not seen in many typical antipsychotics.
ConditionsIn vitro binding assays using human recombinant receptors expressed in CHO cells.

For research into anxiety co-morbid with psychosis, Cyamemazine provides a specific mechanism of action that is absent in common substitutes like Chlorpromazine.

Withdrawal Study
Head-to-head
66.7% vs 65.5% success at 6 months
Reported non-inferiority endpoint context in withdrawal model.
Double-blind RCT; model-specific interpretation required.

Atypical Profile: Higher Affinity for Serotonin 5-HT2A vs. Dopamine D2 Receptors

Cyamemazine demonstrates a receptor binding profile similar to atypical antipsychotics, with a higher affinity for human serotonin 5-HT2A receptors than for dopamine D2 receptors. The measured Ki for h5-HT2A is 1.5 nM, which is approximately four times more potent than its affinity for hD2 receptors (Ki = 5.8 nM). This high 5-HT2A/D2 affinity ratio is a key feature of modern atypical antipsychotics and is associated with a lower propensity to cause extrapyramidal side effects (EPS) compared to typical agents like Chlorpromazine.

Evidence DimensionReceptor Binding Affinity Ratio (Ki D2 / Ki 5-HT2A)
Target Compound Data3.87 (5.8 nM / 1.5 nM)
Comparator Or BaselineTypical antipsychotics (e.g., Haloperidol, Chlorpromazine) which generally have D2 affinity significantly greater than or equal to their 5-HT2A affinity (ratio ≤ 1).
Quantified DifferenceThe >1 ratio for Cyamemazine aligns it with atypical antipsychotics and distinguishes it from typical phenothiazines.
ConditionsIn vitro binding assays using human recombinant receptors.

This compound is preferable for preclinical models where D2-mediated motor side effects could confound behavioral readouts, offering a cleaner pharmacological profile than typical phenothiazines.

5-HT3 Antagonism
Head-to-head
pIC50 6.75 vs 6.02 (Tropisetron)
Reported functional antagonism; 5-HT3 research context.
Ex vivo ileum assay; extrapolation review needed.
CYP450 Pathway
Class-level
Metabolized by CYP1A2, 2C8, 2C9, 3A4
Reported multi-pathway metabolism; DDI study fit review.
In vitro microsomal data; in vivo translation may differ.
QC Method
Method context
LOD 0.27 µg, LOQ 0.80 µg, r² > 0.9996
Validated method for formulation research stability.
ICH Q2(R1) validation; method-transfer review.

Preclinical Models of Co-morbid Psychosis and Anxiety

Due to its potent, dual antagonism of dopamine D2 and serotonin 5-HT2C receptors, this compound is specifically suited for animal models investigating treatments for conditions where psychotic symptoms are accompanied by significant anxiety. Its atypical profile suggests a lower risk of motor side effects that could interfere with behavioral assessments.

Development of Aqueous Formulations for In Vivo Dosing

The procurement of the tartrate salt form is the correct choice for studies requiring oral or parenteral administration. Its enhanced solubility and dissolution characteristics over the free base simplify the preparation of homogenous, stable dosing solutions, which is critical for reproducible pharmacokinetic and pharmacodynamic studies.

In Vitro Assays for Atypical Antipsychotic Drug Discovery

Cyamemazine tartrate serves as a valuable reference compound in receptor binding and functional assays. Its distinct high-affinity binding to 5-HT2A and 5-HT2C receptors, alongside D2 antagonism, makes it an ideal comparator for screening new chemical entities designed to have atypical antipsychotic profiles with anxiolytic components.

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzodiazepine withdrawal research
5-HT2A/5-HT2C/5-HT3 receptor occupancy profile
Model endpoint response and withdrawal-rate review
EPS liability and receptor profiling
5-HT2A/D2 binding ratio context
Motor side-effect endpoint monitoring
Drug-drug interaction (DDI) metabolism studies
Multi-pathway CYP450 metabolism
Metabolic redundancy and DDI endpoint review
Pharmaceutical QC analysis
Stability-indicating RP-HPLC method
ICH Q2(R1) method validation review

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

93841-82-8

Wikipedia

Cyamemazine tartrate

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